4-(1-Methyl-1H-imidazol-2-yl)butan-1-amine dihydrochloride
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Overview
Description
4-(1-Methyl-1H-imidazol-2-yl)butan-1-amine dihydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its diverse range of chemical and biological properties, making it a valuable synthon in the development of new drugs and other applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Methyl-1H-imidazol-2-yl)butan-1-amine dihydrochloride typically involves the condensation of 1H-imidazole with 4-chloromethylbenzaldehyde, followed by a series of synthetic steps to obtain the target compound . The reaction conditions often include the use of solvents such as methanol and ethanol, and the reactions are carried out under controlled temperatures and pressures to ensure the stability of the compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product in its dihydrochloride form .
Chemical Reactions Analysis
Types of Reactions: 4-(1-Methyl-1H-imidazol-2-yl)butan-1-amine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce reduced imidazole derivatives .
Scientific Research Applications
4-(1-Methyl-1H-imidazol-2-yl)butan-1-amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(1-Methyl-1H-imidazol-2-yl)butan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Etonitazene: An analgesic with an imidazole moiety.
Omeprazole: An antiulcer drug with an imidazole core.
Metronidazole: A bactericidal agent with an imidazole structure.
Uniqueness: 4-(1-Methyl-1H-imidazol-2-yl)butan-1-amine dihydrochloride is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H17Cl2N3 |
---|---|
Molecular Weight |
226.14 g/mol |
IUPAC Name |
4-(1-methylimidazol-2-yl)butan-1-amine;dihydrochloride |
InChI |
InChI=1S/C8H15N3.2ClH/c1-11-7-6-10-8(11)4-2-3-5-9;;/h6-7H,2-5,9H2,1H3;2*1H |
InChI Key |
MHISCNSPYJPDRI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1CCCCN.Cl.Cl |
Origin of Product |
United States |
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